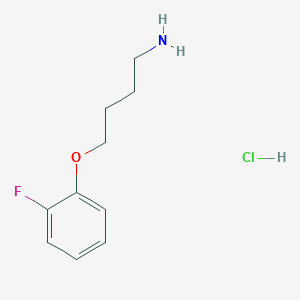

4-(2-Fluorophenoxy)butan-1-amine hydrochloride

Vue d'ensemble

Description

4-(2-Fluorophenoxy)butan-1-amine hydrochloride is a research compound that belongs to the family of fluorene derivatives. It is characterized by its ability to selectively inhibit dopamine reuptake and, to a lesser extent, norepinephrine reuptake. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluorophenoxy)butan-1-amine hydrochloride typically involves the reaction of 2-fluorophenol with 4-chlorobutan-1-amine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The product is then purified and converted to its hydrochloride salt form .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization and chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

4-(2-Fluorophenoxy)butan-1-amine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions typically involve reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of substituted amines.

Applications De Recherche Scientifique

Chemistry

4-(2-Fluorophenoxy)butan-1-amine hydrochloride serves as a reagent in organic synthesis. It acts as a building block for more complex molecules and is utilized in various chemical reactions, including oxidation, reduction, and substitution reactions.

Chemical Reactions

| Reaction Type | Common Reagents | Major Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate | Ketones or carboxylic acids |

| Reduction | Lithium aluminum hydride | Primary amines |

| Substitution | Alkyl halides with sodium hydroxide | Substituted amines |

Biology

In biological research, this compound is studied for its pharmacological effects on neurotransmitter systems. Its ability to inhibit the reuptake of dopamine and norepinephrine positions it as a candidate for investigating treatments for various neurological disorders.

Medicine

Research is ongoing to explore the therapeutic potential of this compound in treating conditions such as depression and anxiety disorders. Its structural similarities to known antidepressants suggest it may exhibit similar effects.

Case Study Insights

- In Vivo Studies : Studies have shown that modifications at the para position of similar compounds significantly alter bioavailability and therapeutic index in animal models.

- Cell Line Studies : In vitro assays indicated that related compounds could reduce cell viability in cancer models by up to 60%, suggesting potential anticancer properties.

Industry

In industrial applications, this compound is utilized in developing new materials and chemical processes. Its unique properties make it suitable for creating innovative products across various sectors.

The biological activity of this compound is attributed to its interaction with various biological targets, including receptors and enzymes. The fluorinated phenoxy group enhances lipophilicity, which may improve cell membrane permeability.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties:

| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |

|---|---|---|

| 4-(2-Fluorophenoxy)butan-1-amine HCl | TBD | TBD |

| Related Compound A | 2 | 8 |

| Related Compound B | 4 | 16 |

Antifungal Activity

Compounds structurally related to this compound have demonstrated antifungal efficacy against drug-resistant strains, particularly Candida auris, with MIC values often below 20 µg/mL.

Mécanisme D'action

The mechanism of action of 4-(2-Fluorophenoxy)butan-1-amine hydrochloride involves the inhibition of dopamine and norepinephrine reuptake. This leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing their signaling effects. The compound targets specific transporters responsible for the reuptake of these neurotransmitters, thereby modulating their activity in the brain .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-(4-Fluorophenoxy)butan-1-amine hydrochloride

- 4-(2-Fluorophenyl)butan-1-amine hydrochloride

Uniqueness

4-(2-Fluorophenoxy)butan-1-amine hydrochloride is unique due to its specific substitution pattern on the phenoxy group, which imparts distinct pharmacological properties. Compared to similar compounds, it has a higher selectivity for dopamine reuptake inhibition, making it a valuable tool in neurochemical research .

Activité Biologique

4-(2-Fluorophenoxy)butan-1-amine hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This compound, with the CAS number 1864058-03-6, is characterized by the presence of a fluorinated phenoxy group and an amine functional group, which may contribute to its pharmacological properties. This article aims to provide a detailed overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : CHClFNO

- Molecular Weight : 219.66 g/mol

- Solubility : Highly soluble in water due to the hydrochloride salt form.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes. The fluorophenoxy moiety enhances lipophilicity, potentially improving cell membrane permeability. The amine group can participate in hydrogen bonding with biological macromolecules, influencing their activity.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance:

- Antibacterial Activity : Compounds with phenoxy and amine groups have shown effectiveness against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds range from 2 to 64 µg/mL against strains like Staphylococcus aureus and Escherichia coli .

| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |

|---|---|---|

| 4-(2-Fluorophenoxy)butan-1-amine HCl | TBD | TBD |

| Related Compound A | 2 | 8 |

| Related Compound B | 4 | 16 |

Antifungal Activity

The antifungal activity of similar compounds has been documented, particularly against drug-resistant strains. For example:

- Compounds structurally related to this compound have demonstrated antifungal efficacy against Candida auris, with MIC values often below 20 µg/mL .

Case Studies

- In Vivo Studies : A study exploring the pharmacokinetics of phenoxy derivatives showed that modifications at the para position (such as fluorination) significantly altered their bioavailability and therapeutic index in animal models.

- Cell Line Studies : In vitro assays using human cell lines indicated that compounds similar to this compound could reduce cell viability in cancer models by up to 60%, suggesting potential anticancer properties .

Research Findings

Recent studies have focused on the synthesis and evaluation of derivatives of this compound:

- Synthesis : Various synthetic routes have been explored to optimize yield and purity. The introduction of fluorine has been noted to enhance biological activity due to increased electron-withdrawing effects, which can stabilize reactive intermediates during metabolic processes .

- Comparative Studies : Research comparing the biological activity of halogenated versus non-halogenated phenoxy compounds revealed that halogenation significantly enhances antimicrobial potency, likely due to improved binding affinity to bacterial enzymes .

Propriétés

IUPAC Name |

4-(2-fluorophenoxy)butan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FNO.ClH/c11-9-5-1-2-6-10(9)13-8-4-3-7-12;/h1-2,5-6H,3-4,7-8,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCVFZHTXZCGWOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCCCCN)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.